molecular formula C31H48N7O18P3S B1241310 (2,3,3-trimethyl-5-oxocyclopent-3-enyl)acetyl-CoA

(2,3,3-trimethyl-5-oxocyclopent-3-enyl)acetyl-CoA

Cat. No. B1241310
M. Wt: 931.7 g/mol
InChI Key: QRPFCCJPSQOMPY-YBHYYHSUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,3,3-trimethyl-5-oxocyclopent-3-enyl)acetyl-CoA is an acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of (2,3,3-trimethyl-5-oxocyclopent-3-enyl)acetic acid. It derives from a (2,2,3-trimethyl-5-oxocyclopent-3-en-1-yl)acetic acid and a coenzyme A.

Scientific Research Applications

  • Enzyme-Substrate Interactions :

    • Acetyl-CoA is a crucial reactive metabolite that can non-productively hydrolyze in various enzyme active sites. Analogs like acetyl-oxa(dethia)CoA (AcOCoA), where the thioester sulfur of CoA is replaced by oxygen, are studied to understand enzyme-acetyl-CoA interactions leading to catalysis. In the case of chloramphenicol acetyltransferase III and E. coli ketoacylsynthase III, AcOCoA behaves differently, providing insights into enzyme structure-function studies with different nucleophiles (Benjamin et al., 2022).
  • Metabolic Pathways :

    • Acetyl-CoA synthetase (ACS), a member of the AMP-forming enzyme family, activates acetate to acetyl-CoA, indicating its pivotal role in energy production and biosynthesis of long chain fatty acids in mammals. The crystal structure of yeast ACS provides a new conformation, potentially competent for the first step of the catalytic reaction, highlighting the enzyme's importance in metabolism (Jogl & Tong, 2004).
  • Disease Diagnosis and Metabolic Disorders :

    • The analysis of isomeric long-chain hydroxy fatty acids, crucial for diagnosing long-chain 3-hydroxyacyl CoA dehydrogenase deficiency (LCHAD), leverages acetyl trimethylaminoethyl ester iodide derivatives for selective analysis through tandem mass spectrometry. This highlights the role of acetyl-CoA and its derivatives in understanding and diagnosing metabolic disorders (Johnson & Trinh, 2003).
  • Industrial Biocatalysis :

    • Acetyl CoA synthetase's immobilization on microgels like poly(N-isopropylacrylamide)-poly(ethylenimine) (PNIPAm-PEI) significantly enhances biocatalytic efficiency, making it a robust entity for continuous supply of acetyl CoA. This is crucial for producing metabolites like polyketide-based drugs and cholesterol, indicating its potential in industrial biocatalysis and precursor biosynthesis (Dubey et al., 2015).
  • Metabolic Signaling :

    • Acetyl-CoA acts as a central metabolite and second messenger, impacting cellular catabolism and anabolism. It determines the balance between these processes by operating as a metabolic intermediate and influencing the acetylation profile of key proteins, including histones. This involvement highlights acetyl-CoA's significance in energy metabolism, mitosis, autophagy, and gene expression regulation (Pietrocola et al., 2015).
  • Synthetic Biology and Metabolic Engineering :

    • Strategies to increase acetyl-CoA flux are central to metabolic engineering, aiming to enhance the production of various bioproducts like lipids, polyketides, and amino acids. Recent advancements include the development of synthetic acetyl-CoA biosynthesis routes, offering a higher stoichiometric yield from glycolytic substrates, underlining the role of acetyl-CoA in innovative biotechnological applications (Ku et al., 2020).

properties

Product Name

(2,3,3-trimethyl-5-oxocyclopent-3-enyl)acetyl-CoA

Molecular Formula

C31H48N7O18P3S

Molecular Weight

931.7 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-(2,2,3-trimethyl-5-oxocyclopent-3-en-1-yl)ethanethioate

InChI

InChI=1S/C31H48N7O18P3S/c1-16-10-18(39)17(31(16,4)5)11-21(41)60-9-8-33-20(40)6-7-34-28(44)25(43)30(2,3)13-53-59(50,51)56-58(48,49)52-12-19-24(55-57(45,46)47)23(42)29(54-19)38-15-37-22-26(32)35-14-36-27(22)38/h10,14-15,17,19,23-25,29,42-43H,6-9,11-13H2,1-5H3,(H,33,40)(H,34,44)(H,48,49)(H,50,51)(H2,32,35,36)(H2,45,46,47)/t17?,19-,23-,24-,25+,29-/m1/s1

InChI Key

QRPFCCJPSQOMPY-YBHYYHSUSA-N

Isomeric SMILES

CC1=CC(=O)C(C1(C)C)CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O

SMILES

CC1=CC(=O)C(C1(C)C)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O

Canonical SMILES

CC1=CC(=O)C(C1(C)C)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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